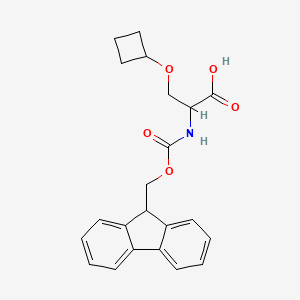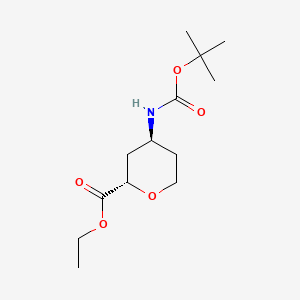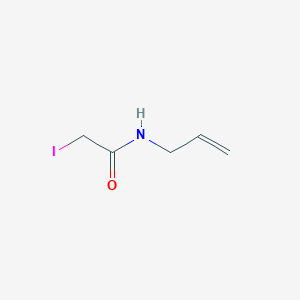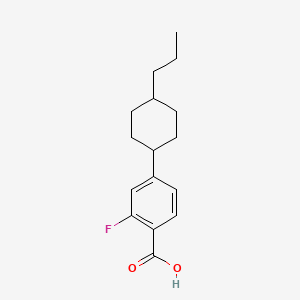
3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a carboxylation reaction. The intermediate compound is treated with carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method.
Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily related to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- 1-(9H-fluoren-9-yl)-3-oxo-2,7,10-trioxo-4-azatridecane-13-oic acid
Uniqueness
3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in peptide synthesis, where the steric hindrance can influence the folding and stability of the resulting peptides.
Eigenschaften
Molekularformel |
C22H23NO5 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
KMDFHULRLPLDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)



![Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)

![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)

![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)




![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
